![molecular formula C16H15N5O4S B2818710 methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 852047-24-6](/img/structure/B2818710.png)
methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
Researchers have developed various synthesis methods for creating derivatives of pyrimidine and triazole, which are essential for medicinal chemistry and materials science. For instance, the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones demonstrates the versatility of these compounds, highlighting their potential applications in creating more complex molecules with specific biological or chemical properties (Mekuskiene & Vainilavicius, 2006).
Antitumor Activity
The antitumor properties of these derivatives have been a significant area of research. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017). This suggests potential applications in developing new anticancer therapies.
Antibacterial and Antimicrobial Applications
Compounds synthesized from these heterocycles have displayed significant antibacterial activity against a range of bacterial strains. This is evident in the work where novel triazole-tagged thieno[2,3-d]pyrimidinone derivatives were synthesized and showed remarkable activity against both Gram-negative and Gram-positive bacteria (Kumari et al., 2017).
Molecular Docking and Design
The design and synthesis of these compounds also involve computational techniques like molecular docking to predict their interactions with biological targets. For instance, Castiñeiras et al. (2019) synthesized and assessed the structural and hydrogen-bonded supramolecular assembly of certain derivatives, providing insights into their potential as ligands for complexes of group 12 elements, which could have implications in materials science and catalysis Castiñeiras, García-Santos, & Saa, 2019.
Plant Growth Stimulation
Furthermore, derivatives of these heterocyclic compounds have shown to stimulate plant growth, indicating their potential use in agriculture for enhancing crop yield. Pivazyan et al. (2019) synthesized new derivatives that exhibited a pronounced plant growth-stimulating effect, showcasing the broad applicability of these compounds beyond pharmaceuticals (Pivazyan et al., 2019).
Properties
IUPAC Name |
methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-25-14(23)9-26-16-20-19-12(21(16)11-5-3-2-4-6-11)7-10-8-13(22)18-15(24)17-10/h2-6,8H,7,9H2,1H3,(H2,17,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNIIIZUDRPZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2818627.png)
![N-[(4-fluorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)
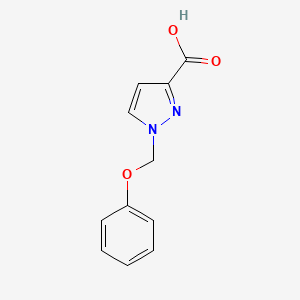
![N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2818631.png)

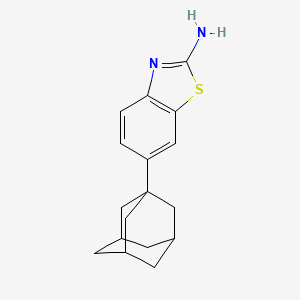
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)
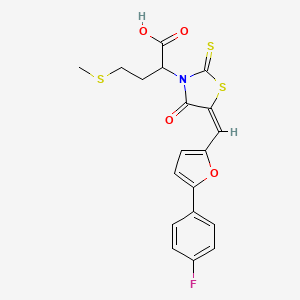

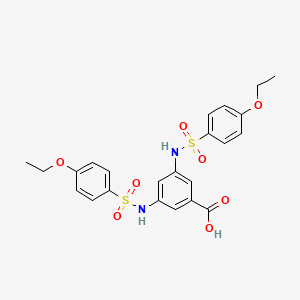
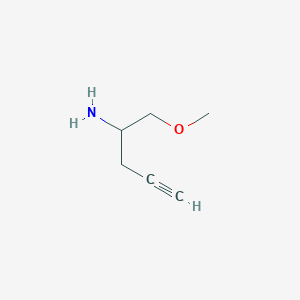
![2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile](/img/structure/B2818644.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)
